![molecular formula C30H35NO5 B6524291 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one CAS No. 680604-74-4](/img/structure/B6524291.png)
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of tetrahydroisoquinoline, a type of alkaloid . Tetrahydroisoquinolines are widely distributed in nature and have diverse biological activities, making them interesting for medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was reported, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .科学研究应用
HIV-1 Reverse Transcriptase Inhibitors
This compound has been studied for its potential as an inhibitor of HIV-1 reverse transcriptase . The compound is part of a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues that have shown moderate to promising HIV-1 RT inhibition activity . This could be a significant contribution to the development of new drugs for HIV/AIDS treatment.
Anti-Cancer Applications
1,2,3,4-tetrahydroisoquinoline derivatives, including the compound , have been reported to exhibit antitumor activity against various types of cancer, such as gliomas, breast, cervical, and colon cancer, and leukemia . They have also been found to overcome multiple drug resistance in tumor cells .
Anti-Viral Applications
The tetrahydroisoquinoline (THIQ) scaffold, which is part of the structure of this compound, has been reported to have anti-viral properties . This suggests potential applications in the development of new antiviral drugs.
Anti-Fungal Applications
Similar to its anti-viral properties, the THIQ scaffold has also been reported to have anti-fungal properties . This could lead to the development of new antifungal medications.
Neurodegenerative Disorders
THIQ-based compounds have been studied for their potential applications against various neurodegenerative disorders . This suggests that the compound could be explored for its potential benefits in this area.
Anti-Inflammatory Applications
THIQs, including the compound , have been identified as ‘privileged scaffolds’ in the design and synthesis of biologically active derivatives, including anti-inflammatory compounds .
Parkinson’s Disease Treatment
THIQ scaffold-containing natural products and synthetic derivatives have been reported to have a privileged position in medicinal chemistry, including potential applications in the treatment of Parkinson’s disease .
Drug Development
The compound’s structure, which includes a THIQ scaffold, makes it a potential candidate for the development of new drugs . Its diverse biological activities against various infective pathogens make it a promising candidate for further exploration in drug development .
未来方向
属性
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCPSWJXAUQOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

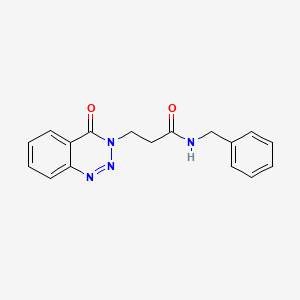
![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)
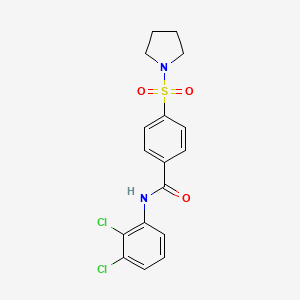
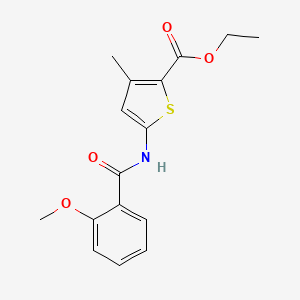

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
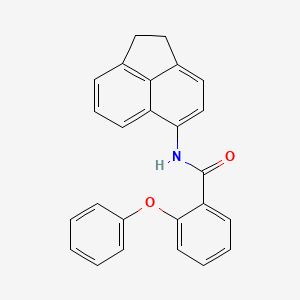
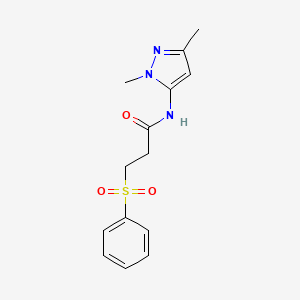

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)
